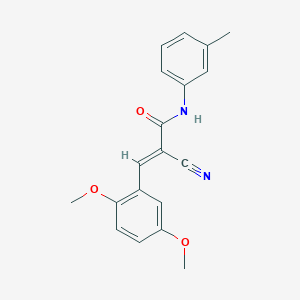

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Studies

One area of focus has been on the synthesis and structural characterization of compounds involving benzamide derivatives. For example, the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets involves a ligand related to benzamide, showcasing its application in creating materials with specific magnetic properties (Costes, Shova, & Wernsdorfer, 2008). Additionally, the intramolecular oxidative C–O coupling of benzamides, mediated by specific oxidants, highlights a method for producing benzoxazole derivatives, which are of interest in various chemical synthesis processes (Yu, Ma, & Yu, 2012).

Catalytic Applications

Copper-catalyzed reactions have been utilized for the synthesis of 2-arylbenzoxazole derivatives from halo-benzamides, indicating the role of these compounds in facilitating complex chemical transformations (Miao et al., 2015). This research demonstrates the potential of benzamide derivatives in catalysis and organic synthesis, offering a pathway to efficiently create valuable chemical products.

Material Science and Polymer Chemistry

The development of well-defined aromatic polyamides from benzamide derivatives illustrates their importance in material science, particularly in the creation of polymers with specific properties (Yokozawa et al., 2002). These advancements contribute to the fabrication of materials with tailored characteristics for various applications, including electronics and coatings.

Antimicrobial and Biological Studies

While focusing on applications outside of direct drug use, it's noteworthy that derivatives of benzamide have been explored for their antimicrobial properties. For instance, the synthesis and testing of N-(3-Hydroxy-2-pyridyl)benzamides revealed certain compounds' effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Advanced Synthesis Techniques

Research on novel synthesis techniques, such as the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, demonstrates the chemical versatility and utility of benzamide derivatives in creating compounds of biological interest (Singh, Lakhan, & Singh, 2017). These methodologies enable the production of complex molecules that could have applications in various fields, from pharmaceuticals to materials science.

Propriétés

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOZXLSSNVIDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2841515.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)

![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)

![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2841527.png)

![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)